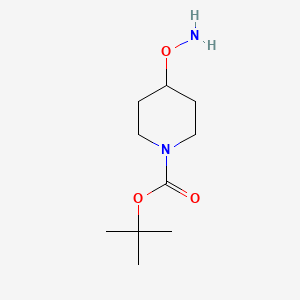

Tert-butyl 4-(aminooxy)piperidine-1-carboxylate

Overview

Description

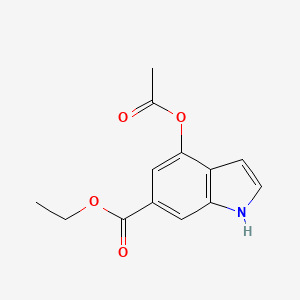

Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3 . It has a molecular weight of 216.28 g/mol .

Molecular Structure Analysis

The InChI code for Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is 1S/C10H20N2O3/c1-10(2,3)14-9(13)12-6-4-8(5-7-12)15-11/h8H,4-7,11H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.It has a molecular weight of 216.28 g/mol . The compound is typically stored at a temperature of 4°C .

Scientific Research Applications

PROTAC Linker Development

Tert-butyl 4-(aminooxy)piperidine-1-carboxylate: is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that target proteins for degradation. The compound’s structure allows for the incorporation of rigidity into the linker region, which can significantly impact the 3D orientation of the bifunctional protein degraders and optimize drug-like properties .

Targeted Protein Degradation

The compound serves as a crucial building block in targeted protein degradation strategies. By facilitating the connection between ubiquitin ligases and target proteins, it enables the design of molecules that can selectively degrade disease-related proteins, offering a promising approach for treating various diseases .

Research on Tuberculosis

This compound has been identified as part of a process that generates a proton motive force essential for the survival of Mycobacterium tuberculosis under hypoxic conditions. This research is crucial for understanding and combating tuberculosis, as the bacterium’s ability to survive in low-oxygen environments within infected granulomas is a significant challenge in treatment .

Safety and Hazards

properties

IUPAC Name |

tert-butyl 4-aminooxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)14-9(13)12-6-4-8(15-11)5-7-12/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTOYSDJBBDOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646808 | |

| Record name | tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(aminooxy)piperidine-1-carboxylate | |

CAS RN |

867034-25-1 | |

| Record name | tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)

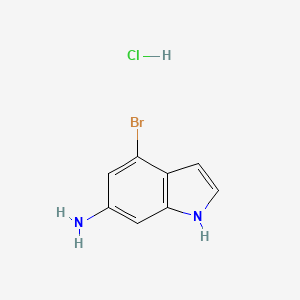

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)